molecular formula C15H11ClN2OS2 B2973623 N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896343-60-5

N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

Cat. No. B2973623
CAS RN: 896343-60-5
M. Wt: 334.84
InChI Key: GVLTUVRUTBRAML-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide, also known as CBTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBTM is a benzamide derivative that is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is not fully understood. However, studies have shown that N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. HDACs are overexpressed in various types of cancer cells, and their inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide induces cell cycle arrest and apoptosis in cancer cells. N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has also been shown to inhibit the migration and invasion of cancer cells, which makes it a promising candidate for cancer therapy. In addition, N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has been shown to have anti-inflammatory and antioxidant activity, which makes it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is its potent anti-cancer activity. N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has been shown to be effective against various types of cancer cells, which makes it a promising candidate for cancer therapy. In addition, N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has been shown to have anti-inflammatory and antioxidant activity, which makes it a potential candidate for the treatment of inflammatory diseases.
One of the limitations of N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is its toxicity. Studies have shown that N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has a narrow therapeutic window, which means that it can be toxic at high concentrations. In addition, N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide. One of the most promising directions is the development of N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide analogs with improved solubility and reduced toxicity. Another direction is the investigation of the mechanism of action of N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide, which will provide insights into its potential applications in various fields. Finally, the development of novel drug delivery systems for N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide will improve its bioavailability and efficacy in vivo.
Conclusion:
In conclusion, N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is a promising compound that has potential applications in various fields, including cancer research and the treatment of inflammatory diseases. The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide involves several steps, and the compound has been extensively studied for its biochemical and physiological effects. Although N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has limitations, its potent anti-cancer activity makes it a promising candidate for cancer therapy. Future research on N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide will provide insights into its potential applications and improve its efficacy and safety.

Synthesis Methods

The synthesis of N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide involves several steps. The first step is the reaction of 4-chlorobenzo[d]thiazole with thionyl chloride, which leads to the formation of 4-chlorobenzo[d]thiazol-2-yl chloride. The second step involves the reaction of 4-chlorobenzo[d]thiazol-2-yl chloride with 2-(methylthio)aniline, which leads to the formation of N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide (N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide). The final compound is purified through column chromatography to obtain a pure product.

Scientific Research Applications

N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has been extensively studied for its potential applications in various fields. One of the most promising applications of N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide is in cancer research. Studies have shown that N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS2/c1-20-11-7-3-2-5-9(11)14(19)18-15-17-13-10(16)6-4-8-12(13)21-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLTUVRUTBRAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

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